molecular formula C14H12N2 B6146764 3-methyl-1-phenyl-1H-indazole CAS No. 1575-29-7

3-methyl-1-phenyl-1H-indazole

Cat. No.: B6146764
CAS No.: 1575-29-7
M. Wt: 208.26 g/mol
InChI Key: HFZUNQHPBDQQAK-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with hydrazine derivatives under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indazole derivatives, while nitration can produce nitro-indazole compounds .

Scientific Research Applications

3-methyl-1-phenyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-phenyl-1H-indazole is unique due to the presence of both a methyl group at the 3-position and a phenyl group at the 1-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives .

Properties

CAS No.

1575-29-7

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-1-phenylindazole

InChI

InChI=1S/C14H12N2/c1-11-13-9-5-6-10-14(13)16(15-11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

HFZUNQHPBDQQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C3=CC=CC=C3

Purity

0

Origin of Product

United States

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